Gluco-Obtusifolin

Description

Obtusifolin 2-glucoside has been reported in Senna obtusifolia and Senna tora with data available.

isolated from Cassia obtusifolia; structure in first source

Structure

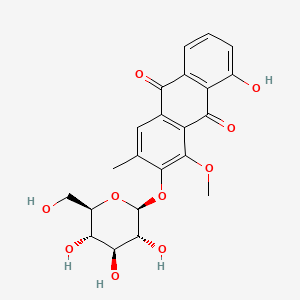

2D Structure

3D Structure

Properties

CAS No. |

120163-18-0 |

|---|---|

Molecular Formula |

C22H22O10 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C22H22O10/c1-8-6-10-14(17(27)13-9(15(10)25)4-3-5-11(13)24)21(30-2)20(8)32-22-19(29)18(28)16(26)12(7-23)31-22/h3-6,12,16,18-19,22-24,26,28-29H,7H2,1-2H3/t12-,16-,18+,19-,22+/m1/s1 |

InChI Key |

JMDQOFZFOJHOMU-UJPYTVAASA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O |

Canonical SMILES |

CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O |

Synonyms |

gluco-obtusifolin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Gluco-Obtusifolin from Cassia obtusifolia

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cassia obtusifolia L., commonly known as the sicklepod, is a plant rich in various bioactive compounds, particularly anthraquinone derivatives, which are of significant interest in pharmacology.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of a key glycoside, Gluco-Obtusifolin. It details the experimental protocols for extraction and purification, summarizes quantitative data on its bioactivity, and visualizes the associated workflows and biological pathways.

Introduction to this compound

This compound is an anthraquinone glycoside found in the seeds of Cassia obtusifolia.[3] It is the 2-glucoside of obtusifolin, meaning a glucose molecule is attached to the obtusifolin aglycone core.[4] This glycosylation significantly influences the compound's solubility, bioavailability, and biological activity compared to its aglycone counterpart.[4] The seeds of Cassia obtusifolia are a well-known source of various anthraquinones, including emodin, chrysophanol, physcion, obtusin, and aurantio-obtusin, making the selective isolation of this compound a critical process for pharmacological studies.

Extraction and Isolation Protocols

The isolation of this compound from Cassia obtusifolia seeds involves a multi-step process beginning with solvent extraction followed by chromatographic purification.

General Extraction Methodology

The initial extraction aims to separate the crude mixture of anthraquinones and other phytochemicals from the solid plant material. Polar solvents are typically employed due to the glycosidic nature of the target compound.

Experimental Protocol: Solvent Extraction

-

Preparation: Dry the seeds of Cassia obtusifolia and grind them into a coarse powder to increase the surface area for solvent penetration.

-

Extraction: Perform a reflux extraction using a polar solvent. Methanol or ethanol are commonly used. A typical ratio is 1:20 (sample weight to solvent volume). The mixture is heated at a controlled temperature (e.g., 65°C) for several hours (typically 2-3 hours). This process is often repeated multiple times to maximize the yield.

-

Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent, yielding a crude extract.

-

Pre-purification: The crude extract may be further processed by centrifugation to remove impurities and oils.

Chromatographic Isolation

Following crude extraction, chromatographic techniques are essential to isolate this compound from other closely related anthraquinones.

Experimental Protocol: Column Chromatography

-

Stationary Phase: A resin column (e.g., polyamide or silica gel) is prepared as the stationary phase.

-

Loading: The crude extract is dissolved in a minimal amount of an appropriate solvent and loaded onto the column.

-

Elution: A gradient elution is performed using a series of solvents with increasing polarity. For instance, an elution might start with a non-polar solvent and gradually transition to a polar solvent like ethanol or methanol.

-

Fraction Collection: Eluate is collected in fractions.

-

Analysis: Each fraction is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Purification: Fractions rich in the target compound are pooled and may undergo further rounds of chromatography (e.g., preparative HPLC) to achieve high purity.

Quantitative Data and Bioactivity

This compound has been quantitatively analyzed and evaluated for various biological activities. Its concentration in Cassia obtusifolia seeds is relatively low compared to other anthraquinones.

Table 1: Quantitative Composition of Anthraquinones in Semen Cassiae

| Compound | Concentration (% w/w) | Citation |

|---|---|---|

| Obtusifolin 2-glucoside (this compound) | 0.08 – 0.42% | |

| Aurantio-obtusin | 0.91 – 1.8% |

| Nor-rubrofusarin 6-glucoside | 0.01 – 0.03% | |

This compound demonstrates significant inhibitory activity against several key enzymes, highlighting its therapeutic potential.

Table 2: In Vitro Bioactivity of this compound

| Target Enzyme | Inhibitory Activity (IC₅₀) | Citation |

|---|---|---|

| Tyrosinase | 9.2 μM | |

| α-Glucosidase | 23.77 ± 0.72 µg/mL | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 53.35 ± 0.44 µg/mL |

| Acetylcholinesterase (AChE) | 37.2 µM | |

Biological Activity and Signaling Pathways

The biological effects of this compound and its aglycone, obtusifolin, are linked to their ability to modulate specific cellular signaling pathways. Notably, obtusifolin has been shown to regulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial in inflammation.

In inflammatory conditions, stimuli like Interleukin-1β (IL-1β) trigger the phosphorylation of the p65 subunit of NF-κB. This activation leads to the transcription of pro-inflammatory genes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (Cox2). Obtusifolin has been observed to inhibit this phosphorylation of p65, thereby downregulating the expression of these inflammatory mediators. This mechanism is a key area of research for its anti-inflammatory and potential anti-osteoarthritis effects.

Structural Elucidation and Characterization

Once isolated, the definitive structure of this compound is confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework, including the positions of hydroxyl and methoxy groups on the anthraquinone core and to confirm the identity and attachment point of the glucose moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental formula of the compound.

-

Acid Hydrolysis: This chemical method can be used to cleave the glycosidic bond, separating the aglycone (obtusifolin) from the sugar (glucose), which can then be individually identified to confirm the compound's structure.

Conclusion

This compound is a bioactive anthraquinone glycoside from Cassia obtusifolia with demonstrated therapeutic potential, particularly as an enzyme inhibitor. Its discovery and successful isolation are predicated on systematic extraction and chromatographic protocols. The quantitative data reveal its presence in lower concentrations compared to other related compounds, underscoring the need for efficient purification strategies. Further research into its mechanisms of action, particularly the modulation of signaling pathways like NF-κB, is crucial for its development as a potential pharmaceutical agent. This guide provides the foundational knowledge and methodologies for researchers to explore this compound and other related natural products.

References

- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Obtusifolin 2-glucoside (EVT-1542058) | 120163-18-0 [evitachem.com]

An In-depth Technical Guide to Gluco-Obtusifolin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluco-Obtusifolin, a prominent anthraquinone glycoside, has garnered significant attention within the scientific community for its diverse biological activities, including but not limited to, tyrosinase and α-glucosidase inhibition, neuroprotective effects, and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

This compound is structurally characterized as an anthraquinone molecule linked to a glucose moiety. The aglycone component is Obtusifolin, a substituted anthraquinone.

Systematic Name (IUPAC): 8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[1][2]

Structure: The core of this compound is a 9,10-anthracenedione backbone. Key substitutions on the anthraquinone ring include a hydroxyl group at position C-8, a methoxy group at C-1, and a methyl group at C-3. A D-glucose molecule is attached to the C-2 position of the anthraquinone core via a β-glycosidic bond.[1]

Stereochemistry: The glucose unit in this compound exists in its D-isomeric form and adopts a chair conformation. The anomeric carbon (C-1' of the glucose) has a β-configuration, which is crucial for its biological activity and enzymatic interactions. The stereochemistry of the glucose moiety is explicitly defined in its IUPAC name as (2S,3R,4S,5S,6R).

Molecular Formula: C₂₂H₂₂O₁₀[1][2]

Molecular Weight: 446.4 g/mol

Physicochemical and Bioactivity Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 120163-18-0 | |

| Canonical SMILES | CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O | |

| Isomeric SMILES | CC1=CC2=C(C(=C1O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC)C(=O)C4=C(C2=O)C=CC=C4O | |

| InChI | InChI=1S/C22H22O10/c1-8-6-10-14(17(27)13-9(15(10)25)4-3-5-11(13)24)21(30-2)20(8)32-22-19(29)18(28)16(26)12(7-23)31-22/h3-6,12,16,18-19,22-24,26,28-29H,7H2,1-2H3/t12-,16-,18+,19-,22+/m1/s1 | |

| InChIKey | JMDQOFZFOJHOMU-UJPYTVAASA-N |

| Property | Value | Conditions | Source |

| Solubility | 56.00 mM | In DMSO | |

| logP | ~ -0.45 | Experimental |

| Biological Activity | IC₅₀ Value | Assay | Source |

| Tyrosinase Inhibition | 9.2 µM | In vitro | |

| Acetylcholinesterase Inhibition | 37.2 µM | In vitro |

Experimental Protocols

Isolation and Purification of this compound from Cassia obtusifolia Seeds

The following protocol outlines a general procedure for the extraction and purification of this compound.

1. Extraction:

-

Starting Material: Dried and powdered seeds of Cassia obtusifolia.

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Macerate or percolate the powdered seeds with the chosen polar solvent at room temperature.

-

Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

2. Fractionation:

-

The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the more polar fractions like ethyl acetate and n-butanol.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient system of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is typically effective. The exact gradient program should be optimized based on the specific column and system.

-

Detection: UV detection at a wavelength where anthraquinones absorb, such as 254 nm or 280 nm, is suitable for monitoring the elution.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the pure compound.

-

Structural Elucidation

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound. High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the molecular formula.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions. The fragmentation pattern provides valuable information about the structure, including the nature of the aglycone and the glycosidic linkage.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals include those for the aromatic protons of the anthraquinone core, the methyl and methoxy protons, and the protons of the glucose moiety.

-

¹³C NMR: Shows the number and types of carbon atoms. Characteristic signals include those for the carbonyl carbons of the quinone, the aromatic carbons, and the carbons of the sugar unit.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is essential for tracing the connectivity of protons in the glucose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for establishing the connectivity between the aglycone and the glucose moiety and for assigning the positions of substituents on the anthraquinone core.

-

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

This compound biosynthesis in Cassia obtusifolia begins with the polyketide pathway. One molecule of acetyl-CoA and seven molecules of malonyl-CoA are condensed by a type III polyketide synthase to form an octaketide chain. This chain undergoes a series of cyclizations and aromatizations to yield the anthraquinone core, which is then further modified by hydroxylation, methylation, and finally glycosylation by a UDP-glucose-dependent glycosyltransferase to produce this compound.

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Characterization

The general workflow for isolating and identifying this compound from its natural source involves a series of extraction, purification, and analytical steps.

Caption: Isolation and characterization workflow.

Modulation of NF-κB and Nrf2/HO-1 Signaling Pathways

This compound has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways. It can inhibit the activation of NF-κB, a key regulator of inflammation, and activate the Nrf2/HO-1 pathway, which is crucial for cellular antioxidant responses.

Caption: Modulation of NF-κB and Nrf2/HO-1 pathways.

References

The Biosynthesis of Gluco-Obtusifolin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Gluco-Obtusifolin, a significant anthraquinone glycoside found predominantly in the seeds of Cassia obtusifolia (Semen Cassiae). This document details the biosynthetic pathway, key enzymes, relevant quantitative data, detailed experimental protocols for pathway analysis, and the regulatory networks governing its production.

Introduction to this compound

This compound is an anthraquinone glycoside recognized for its various pharmacological activities. It is synthesized in plants through a specialized metabolic pathway that originates from primary metabolites. The core structure, the aglycone obtusifolin, is derived from the polyketide pathway, which then undergoes a series of modifications including hydroxylation, methylation, and finally, glycosylation to yield the final product. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several classes of enzymes. The pathway can be broadly divided into three main stages:

-

Formation of the Anthraquinone Scaffold: The initial steps involve the synthesis of the anthraquinone core via the polyketide pathway.

-

Tailoring of the Aglycone: The anthraquinone intermediate undergoes hydroxylation and methylation to form the obtusifolin aglycone.

-

Glycosylation: A glucose moiety is attached to the obtusifolin aglycone to produce this compound.

The precursor molecules for the anthraquinone backbone are supplied by the isochorismate and the mevalonate (MVA)/methylerythritol phosphate (MEP) pathways.

Quantitative Data

The biosynthesis of this compound is spatially regulated, with the highest concentration of the compound and the expression of biosynthetic genes found in the seeds of Cassia obtusifolia.[1]

Metabolite Concentration

The concentration of this compound in its natural source has been quantified as follows:

| Metabolite | Plant Source | Tissue | Concentration (% w/w) |

| This compound | Cassia obtusifolia | Seeds | 0.08 - 0.42[2] |

Gene Expression Levels

Transcriptome analysis of Cassia obtusifolia has revealed candidate genes for the enzymes involved in this compound biosynthesis. The expression levels, measured in Fragments Per Kilobase of transcript per Million mapped reads (FPKM), are highest in the seed, correlating with the site of accumulation of the final product.

Table 1: Expression of Candidate Genes in Precursor Pathways in Cassia obtusifolia Tissues (FPKM)

| Gene/Enzyme Family | Seed | Root | Stem | Leaf | Flower |

| MVA Pathway | |||||

| ACAT | 15.8 | 5.2 | 6.1 | 4.9 | 7.3 |

| HMGR | 12.3 | 8.9 | 9.5 | 7.8 | 10.1 |

| MPD | 18.5 | 10.2 | 11.7 | 9.1 | 12.4 |

| MEP Pathway | |||||

| DXS | 25.6 | 12.3 | 15.8 | 11.9 | 18.2 |

| IPPS | 30.1 | 15.7 | 18.9 | 14.5 | 22.3 |

| Isochorismate Pathway | |||||

| ICS | 22.4 | 9.8 | 12.1 | 8.7 | 14.6 |

Data derived from transcriptome studies of Cassia obtusifolia.[1][3] FPKM values are representative of highly expressed isoforms.

Table 2: Expression of Candidate Genes in the Core Biosynthetic Pathway in Cassia obtusifolia Tissues (FPKM)

| Gene/Enzyme Family | Seed | Root | Stem | Leaf | Flower |

| Polyketide Synthase (PKS) Type III | >10 | <10 | <10 | <10 | <10 |

| Cytochrome P450 (CYP450) | >10 | <10 | <10 | <10 | <10 |

| O-Methyltransferase (OMT) | >10 | <10 | <10 | <10 | <10 |

| UDP-Glycosyltransferase (UGT) | >10 | <10 | <10 | <10 | <10 |

Specific FPKM values for individual genes within these families vary, but a general trend of seed-specific expression (FPKM > 10) is observed for multiple candidates in each family.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Plant Material and RNA Extraction for Gene Expression Analysis

-

Plant Material: Seeds, roots, stems, leaves, and flowers are collected from mature Cassia obtusifolia plants. Tissues are immediately frozen in liquid nitrogen and stored at -80°C.

-

RNA Extraction: Total RNA is extracted from the different tissues using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

-

qRT-PCR Analysis: First-strand cDNA is synthesized from the total RNA. Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers to determine the relative expression levels of the target genes. A housekeeping gene (e.g., actin) is used as an internal control for normalization.

Enzyme Assays

This protocol is adapted for a type III PKS involved in anthraquinone biosynthesis.

-

Objective: To determine the activity of PKS in converting acetyl-CoA and malonyl-CoA to an octaketide product.

-

Materials:

-

Purified recombinant PKS enzyme

-

Acetyl-CoA

-

[2-14C]Malonyl-CoA (for radioactive detection)

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.0)

-

Reaction termination solution: 10% (v/v) acetic acid in ethyl acetate

-

Scintillation cocktail

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and the purified PKS enzyme.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [2-14C]Malonyl-CoA.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding the termination solution and vortexing.

-

Centrifuge to separate the phases and transfer the ethyl acetate layer (containing the polyketide product) to a new tube.

-

Evaporate the ethyl acetate and redissolve the product in a suitable solvent.

-

Quantify the product by liquid scintillation counting.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated.

-

-

Objective: To measure the hydroxylation of emodin anthrone by a specific CYP450 enzyme.

-

Materials:

-

Microsomes containing the recombinant CYP450 or purified enzyme

-

NADPH reductase

-

Emodin anthrone (substrate)

-

NADPH

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA

-

Quenching solution: Acetonitrile

-

-

Procedure:

-

Combine the assay buffer, microsomes (or purified CYP450 and reductase), and emodin anthrone in a reaction tube.

-

Pre-warm the mixture to 37°C.

-

Start the reaction by adding NADPH.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the hydroxylated product using HPLC or LC-MS.

-

Determine Km and Vmax by measuring initial reaction rates at varying substrate concentrations.

-

This colorimetric assay is based on the detection of S-adenosyl homocysteine (SAH), a product of the methylation reaction.

-

Objective: To quantify the methylation of a hydroxylated anthraquinone intermediate.

-

Materials:

-

Purified recombinant OMT

-

Hydroxylated anthraquinone substrate

-

S-adenosyl methionine (SAM)

-

Commercial methyltransferase activity assay kit (e.g., Abcam ab273307)

-

Assay buffer provided in the kit

-

-

Procedure:

-

Follow the manufacturer's protocol for the assay kit.

-

Prepare a reaction mixture containing the assay buffer, the anthraquinone substrate, and the purified OMT enzyme.

-

For a positive control, use the control enzyme and substrate provided in the kit.

-

Initiate the reaction by adding SAM.

-

Incubate at 37°C for the recommended time.

-

Add the detection reagents to stop the reaction and develop the color.

-

Measure the absorbance at the specified wavelength (e.g., 570 nm) in a microplate reader.

-

Calculate the enzyme activity based on a standard curve generated with SAH.

-

For kinetic studies, vary the substrate concentration and measure the initial rates.

-

This protocol utilizes a bioluminescent assay to detect the formation of UDP.

-

Objective: To measure the glycosylation of obtusifolin by a specific UGT.

-

Materials:

-

Purified recombinant UGT

-

Obtusifolin (acceptor substrate)

-

UDP-glucose (donor substrate)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

-

-

Procedure:

-

Set up the glycosyltransferase reaction in a white-walled multiwell plate. Each reaction should contain the assay buffer, obtusifolin, and the purified UGT enzyme.

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding UDP-glucose.

-

Incubate at 30°C for 30-60 minutes.

-

Add an equal volume of the UDP Detection Reagent from the kit to each well.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Quantify the UDP produced by comparing the signal to a UDP standard curve.

-

Determine kinetic parameters by varying the concentrations of obtusifolin and UDP-glucose.

-

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is tightly regulated by both internal developmental cues and external environmental signals. While the specific regulatory network for this compound is still under investigation, parallels can be drawn from other well-studied pathways.

Environmental factors such as light and nutrient availability are known to influence the production of anthraquinones. These signals are likely perceived by the plant and transduced through signaling pathways involving phytohormones and central regulators like Target of Rapamycin (TOR). This signaling cascade is expected to culminate in the activation of transcription factors (TFs), such as those from the MYB and bHLH families, which then bind to the promoter regions of the biosynthetic genes (PKS, CYP450, OMT, UGT) to upregulate their expression, leading to increased production of this compound.

Conclusion

The biosynthesis of this compound in Cassia obtusifolia is a complex and highly regulated process. This guide has outlined the key steps in the pathway, presented available quantitative data on gene expression and metabolite concentration, provided detailed experimental protocols for its study, and proposed a model for its regulation. Further research is needed to isolate and characterize each enzyme in the pathway to determine their specific kinetic properties and to elucidate the precise molecular mechanisms of the regulatory network. This knowledge will be invaluable for the biotechnological production of this compound and the development of new pharmaceuticals.

References

- 1. Full-Length Transcriptome Survey and Expression Analysis of Cassia obtusifolia to Discover Putative Genes Related to Aurantio-Obtusin Biosynthesis, Seed Formation and Development, and Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Obtusifolin 2-glucoside (EVT-1542058) | 120163-18-0 [evitachem.com]

- 3. researchgate.net [researchgate.net]

A Technical Guide to Gluco-Obtusifolin: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Gluco-Obtusifolin (also known as Obtusifolin 2-glucoside), an anthraquinone glycoside of significant interest for its therapeutic potential. This guide details its primary natural sources, quantitative abundance, biosynthetic origins, and the experimental protocols for its extraction and analysis. Furthermore, it explores the key signaling pathways modulated by its aglycone, Obtusifolin.

Introduction to this compound

This compound (C₂₂H₂₂O₁₀) is an anthraquinone glycoside, a class of compounds known for their diverse biological activities.[1][2] It consists of an obtusifolin aglycone core linked to a D-glucose unit via a β-glycosidic bond.[1] This glycosylation significantly influences the compound's solubility, bioavailability, and pharmacological profile.[1] Primarily found in the seeds of plants from the Cassia (or Senna) genus, this molecule has been investigated for a range of bioactivities, including antidiabetic, anti-inflammatory, and neuroprotective properties.[2]

Natural Sources and Abundance

The principal natural sources of this compound are the seeds of Cassia obtusifolia (syn. Senna obtusifolia) and Cassia tora. These plants are used extensively in traditional medicine, particularly in Asia. The seeds, often referred to as Semen Cassiae, are the primary repository for this and other related anthraquinone compounds. While the whole plant contains various anthraquinones, the concentration is highest in the seeds.

The following table summarizes the quantitative abundance of this compound in its primary natural source.

| Plant Source | Plant Part | Compound | Abundance (% w/w) | Reference |

| Cassia obtusifolia (Semen Cassiae) | Seeds | This compound | 0.08 - 0.42% |

Biosynthesis of this compound

This compound is synthesized in Cassia obtusifolia through the polyketide pathway, a common route for anthraquinone formation. The process begins with the condensation of one acetyl-CoA and seven malonyl-CoA units, catalyzed by a type III polyketide synthase (PKS), to form an octaketide chain. This chain undergoes a series of cyclization, dehydration, and aromatization reactions to yield the key intermediate, emodin anthrone. Subsequent enzymatic modifications, including hydroxylation and methylation, produce the aglycone, Obtusifolin. The final step is glycosylation, where a UDP-glucose-dependent glycosyltransferase (UGT) attaches a glucose molecule to the C-2 hydroxyl group of Obtusifolin.

Experimental Protocols

The isolation and quantification of this compound involve extraction from plant material followed by chromatographic purification and analysis.

The general procedure involves solvent extraction to create a crude extract, followed by purification steps to isolate the target compound.

Maceration is a simple extraction technique suitable for thermo-labile compounds.

-

Preparation: Weigh 50 g of finely powdered, dried seeds of Cassia obtusifolia.

-

Extraction: Place the powder into a sealed conical flask and add 500 mL of 80% methanol.

-

Incubation: Agitate the mixture periodically and allow it to macerate for 72 hours at room temperature in a dark environment to prevent photodegradation.

-

Separation: After the incubation period, separate the extract from the solid plant material by centrifugation followed by filtration.

-

Concentration: Concentrate the resulting supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Soxhlet extraction is a continuous and more exhaustive method than maceration, though it uses heat.

-

Preparation: Place 50 g of powdered seed material into a porous cellulose thimble.

-

Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 500 mL of 80% methanol and connect it to the extractor and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it cools and drips down onto the thimble containing the plant material. The extract seeps through the pores of the thimble and fills the main chamber.

-

Cycling: When the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated for several hours until the extraction is complete (indicated by the solvent in the siphon tube becoming colorless).

-

Concentration: After extraction, evaporate the solvent from the flask using a rotary evaporator to yield the crude extract.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and quantitative analysis of this compound.

-

Sample Preparation: Dissolve a known quantity of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Illustrative):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for anthraquinones (e.g., 280 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Pharmacological Activity and Signaling Pathways

While this compound itself has demonstrated bioactivity, such as inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), much of the research into its mechanistic action has focused on its aglycone, Obtusifolin. Obtusifolin has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

In inflammatory conditions, signaling molecules like Interleukin-1 beta (IL-1β) can trigger a cascade that leads to the activation of the transcription factor NF-κB. This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. Once in the nucleus, NF-κB promotes the expression of pro-inflammatory genes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (Cox2). Studies have shown that Obtusifolin can inhibit this pathway by decreasing the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent expression of inflammatory mediators.

References

A Technical Guide to the Physical and Chemical Properties of Gluco-Obtusifolin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and biological properties of Gluco-Obtusifolin, an anthraquinone glycoside isolated from the seeds of Cassia obtusifolia (also known as Senna obtusifolia).[1][2][3] This guide consolidates key data, experimental methodologies, and relevant biological pathways to support ongoing research and development efforts.

Physical and Chemical Properties

This compound, also known as Obtusifolin 2-glucoside, is an anthraquinone conjugated to a D-glucose unit.[4] Its structure consists of the obtusifolin aglycone linked to glucose via a β-glycosidic bond at the C-2 position.[4] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Remarks / Source |

| IUPAC Name | 8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

| Synonyms | Obtusifolin 2-glucoside, Glucoobtusifolin | |

| CAS Number | 120163-18-0 | |

| Molecular Formula | C₂₂H₂₂O₁₀ | |

| Molecular Weight | 446.4 g/mol | |

| Monoisotopic Mass | 446.12129689 Da | |

| Appearance | Typically a yellowish powder. | Solid at room temperature. |

| Solubility | Freely soluble in Dimethyl Sulfoxide (DMSO) (25 mg/mL); moderately soluble in methanol and ethanol; soluble in water. Low solubility in non-polar solvents like hexane. | The glycoside moiety imparts significant polarity. |

| Melting Point | Not well-documented. | Expected to be within a range typical for glycoside compounds. |

| Stability | Stable under acidic conditions. Glycosidic hydrolysis occurs below pH 3. Degrades under strong alkaline conditions (pH > 9). Moderate photostability; protection from prolonged UV exposure is recommended. | Degradation products include the aglycone (obtusifolin) under acidic conditions and quinone derivatives under alkaline conditions. |

| Spectroscopic Data | Mass Spectrometry: High-resolution mass spectrometry can confirm the exact mass. ¹H-NMR: Diagnostic signal for the anomeric proton (β-configuration) is reported between δ 4.90–5.20 (d). ¹³C-NMR: Detailed spectral data is not readily available in public literature. Infrared (IR): Expected to show characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), conjugated C=O stretching (~1650 cm⁻¹), and C-O stretching (fingerprint region, ~1200-1000 cm⁻¹). | Specific, fully assigned NMR and IR spectra are not widely published. The expected IR bands are based on the functional groups present in the molecule. |

Experimental Protocols

This section details methodologies for key experiments involving this compound and its aglycone, obtusifolin.

Protocol for Isolation and Purification from Cassia obtusifolia Seeds

Objective: To isolate and purify this compound from its natural source.

Principle: This protocol utilizes solvent extraction to obtain a crude mixture of compounds, followed by liquid-liquid partitioning to separate compounds by polarity. Final purification is achieved through column chromatography.

Materials:

-

Dried seeds of Cassia obtusifolia

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Distilled water

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

Procedure:

-

Extraction:

-

Grind dried Cassia obtusifolia seeds into a fine powder.

-

Macerate the powder in methanol (e.g., 1 kg of powder in 5 L of MeOH) at room temperature for 72 hours, with occasional agitation.

-

Filter the mixture and collect the methanol extract. Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with n-hexane, followed by ethyl acetate.

-

Collect the ethyl acetate fraction, which is enriched with anthraquinones and their glycosides.

-

Evaporate the solvent from the ethyl acetate fraction to yield a dried residue.

-

-

Purification:

-

Subject the ethyl acetate residue to silica gel column chromatography.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound).

-

For final purification, subject the enriched fractions to preparative HPLC for isolation of the pure compound.

-

Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on acetylcholinesterase in vitro.

Principle: The assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate reader

-

Tacrine or Galantamine (positive control)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay Execution:

-

In a 96-well plate, add 20 µL of the phosphate buffer, 10 µL of the test compound solution (or positive control/vehicle), and 20 µL of the AChE solution.

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

-

Data Analysis:

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100 where V₀ is the reaction rate of the control and Vᵢ is the rate in the presence of the inhibitor.

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Signaling Pathways and Workflows

Visual representations of biological pathways and experimental processes are crucial for understanding the mechanism of action and research strategy.

Inhibition of the NF-κB Signaling Pathway by Obtusifolin

This compound's aglycone, Obtusifolin, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In inflammatory conditions like osteoarthritis, stimuli such as Interleukin-1β (IL-1β) activate this pathway, leading to the transcription of pro-inflammatory genes. Obtusifolin intervenes by preventing the phosphorylation of the p65 subunit of NF-κB, thereby blocking its activation and subsequent downstream effects.

Caption: Obtusifolin inhibits the IL-1β-induced NF-κB signaling pathway.

General Workflow for Natural Product Isolation and Bio-evaluation

The discovery and development of bioactive compounds like this compound from natural sources follows a structured workflow. This process begins with the collection and extraction of biological material and proceeds through purification, characterization, and biological testing to identify and validate therapeutic potential.

References

A Technical Guide to Gluco-Obtusifolin and its Aglycone, Obtusifolin: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Gluco-obtusifolin and its aglycone, Obtusifolin, two anthraquinone compounds primarily isolated from the seeds of Cassia obtusifolia (L.) H.S.Irwin & Barneby (also known as Senna obtusifolia). These natural products have garnered significant scientific interest due to their diverse and potent pharmacological activities. This document details their chemical properties, biological effects, and underlying mechanisms of action, supported by quantitative data and detailed experimental methodologies. Special emphasis is placed on their anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential for drug discovery and development.

Introduction

This compound is an anthraquinone glycoside, and its aglycone, Obtusifolin, is formed by the removal of the glucose moiety. Both compounds are major bioactive constituents of Cassia obtusifolia seeds, a plant with a long history of use in traditional medicine across Asia for various ailments. Modern pharmacological studies have begun to elucidate the scientific basis for these traditional uses, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer effects. This guide aims to consolidate the current scientific knowledge on these compounds, providing a technical resource for researchers and professionals in the field of pharmacology and drug development.

Chemical Properties and Structure

This compound and Obtusifolin belong to the anthraquinone class of compounds. The core structure is a 9,10-anthracenedione backbone. This compound is characterized by a D-glucose unit attached via a β-glycosidic bond, which influences its solubility and bioavailability.

| Property | This compound | Obtusifolin |

| IUPAC Name | 8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | 8-hydroxy-1-methoxy-3-methyl-2-oxyanthracene-9,10-dione |

| Molecular Formula | C22H22O10 | C16H12O5 |

| Molecular Weight | 446.4 g/mol | 284.26 g/mol |

| CAS Number | 120163-18-0 | 518-82-1 (related parent anthraquinone) |

| Appearance | Yellowish powder | Crystalline solid |

| Solubility | More soluble in polar solvents like methanol or ethanol | Soluble in organic solvents |

Biological Activities and Mechanisms of Action

This compound and Obtusifolin exhibit a wide range of pharmacological effects by modulating various cellular signaling pathways.

Anti-inflammatory Activity

Both compounds have demonstrated significant anti-inflammatory properties. Obtusifolin, in particular, has been shown to be effective in models of osteoarthritis and neuroinflammation.

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway . In inflammatory conditions, stimuli like Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus. Obtusifolin has been shown to decrease the phosphorylation of p65, thereby inhibiting this translocation and downregulating the expression of pro-inflammatory genes.

This leads to the suppression of downstream inflammatory mediators, including:

-

Matrix Metalloproteinases (MMPs): Obtusifolin inhibits the expression of MMP-3 and MMP-13, enzymes responsible for cartilage degradation in osteoarthritis.

-

Cyclooxygenase-2 (COX-2): Inhibition of COX-2 expression by Obtusifolin leads to reduced production of prostaglandin E2 (PGE2), a key inflammatory mediator.

-

Pro-inflammatory Cytokines: The compounds suppress the production of cytokines such as TNF-α and IL-6.

-

NLRP3 Inflammasome: Obtusifolin can attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune response.

The anti-inflammatory effects are also mediated by the suppression of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , including the phosphorylation of ERK, JNK, and p38.

Caption: Obtusifolin's anti-inflammatory mechanism.

Quantitative Data: Anti-inflammatory Effects

| Compound | Model | Target | Effect | Concentration / Dose | Reference |

| Obtusifolin | IL-1β-treated mouse chondrocytes | Mmp3, Mmp13, Cox2 | Inhibition of expression | 25, 50, 100 µM | |

| Obtusifolin | IL-1β-treated mouse chondrocytes | Collagenase activity | Decreased activity | 25, 50, 100 µM | |

| Obtusifolin | IL-1β-treated mouse chondrocytes | PGE2 level | Decreased level | 25, 50, 100 µM | |

| Obtusifolin | IL-1β-treated mouse chondrocytes | p65 phosphorylation | Decreased phosphorylation | 25, 50, 100 µM | |

| Obtusifolin | LPS-induced BV2 microglial cells | NO, pro-inflammatory cytokines | Suppressed production | Not specified | |

| Obtusifolin | LPS-induced BV2 microglial cells | NLRP3 inflammasome | Attenuated expression | Not specified |

Neuroprotective Activity

This compound and Obtusifolin have shown potential in ameliorating cognitive impairments in preclinical models.

Mechanism of Action: A key mechanism underlying their neuroprotective effects is the inhibition of acetylcholinesterase (AChE) . AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling, which is crucial for learning and memory.

Quantitative Data: Neuroprotective Effects

| Compound | Assay | Target | IC50 | In Vivo Dose | Reference |

| This compound | Acetylcholinesterase Inhibition | AChE | 37.2 µM | 1, 2, and 4 mg/kg (p.o.) in mice | |

| Obtusifolin | Acetylcholinesterase Inhibition | AChE | 18.5 µM | 0.25, 0.5, 1, and 2 mg/kg (p.o.) in mice |

Hepatoprotective Activity

Obtusifolin has been shown to protect the liver from chemically-induced damage, such as that caused by cisplatin.

Mechanism of Action: The hepatoprotective effects are primarily attributed to the activation of the Nrf2/HO-1 signaling pathway . Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Obtusifolin promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), SOD, and CAT. The upregulation of these enzymes enhances the cellular defense against oxidative stress, thereby protecting hepatocytes from damage.

Caption: Obtusifolin's hepatoprotective mechanism.

Quantitative Data: Hepatoprotective Effects of Obtusifolin

| Model | Biomarker | Effect of Cisplatin (20 mg/kg) | Effect of Obtusifolin (1 mg/kg) + Cisplatin | % Reduction by Obtusifolin | Reference |

| Cisplatin-induced hepatotoxicity in mice | AST (U/L) | Increased | Reduced | ~14% | |

| Cisplatin-induced hepatotoxicity in mice | ALT (U/L) | Increased | Reduced | ~11% | |

| Cisplatin-induced hepatotoxicity in mice | ALP (U/L) | Increased | Reduced | ~9% | |

| Cisplatin-induced hepatotoxicity in mice | Liver MDA (nmol/mg protein) | Increased | Reduced | ~31% | |

| Cisplatin-induced hepatotoxicity in mice | Liver GSH (µmol/g tissue) | Decreased | Enhanced | ~50% | |

| Cisplatin-induced hepatotoxicity in mice | Liver SOD (U/mg protein) | Decreased | Enhanced | ~80% | |

| Cisplatin-induced hepatotoxicity in mice | Liver CAT (U/mg protein) | Decreased | Enhanced | ~95% |

Anticancer Activity

Obtusifolin has demonstrated potential as a chemopreventive and anticancer agent through various mechanisms.

Mechanism of Action:

-

Inhibition of Procarcinogen Activating Enzymes: Obtusifolin is a potent inhibitor of CYP1A enzymes, particularly CYP1A2 . These enzymes are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. By inhibiting CYP1A2, Obtusifolin can prevent the initiation of carcinogenesis.

-

Induction of Apoptosis: Obtusifolin has been shown to induce apoptosis in cancer cells. One identified mechanism is through the inhibition of HSPA8 (Heat Shock 70kDa Protein 8) and Cathepsin B .

-

Anti-metastatic Effects: Obtusifolin has been reported to suppress breast cancer bone metastasis.

Quantitative Data: Anticancer Effects of Obtusifolin

| Target Enzyme | Substrate | System | Inhibition Type | IC50 | Ki | Reference |

| CYP1A2 | Phenacetin O-deethylation | Human Liver Microsomes | Competitive | 0.19 µM | 0.031 µM | |

| CYP1A1 | Ethoxyresorufin O-deethylation | Recombinant Enzyme | - | 0.39 µM | - | |

| CYP1A2 | Ethoxyresorufin O-deethylation | Recombinant Enzyme | - | 0.57 µM | - | |

| CYP2C8 | - | Human Liver Microsomes | - | 31.4 µM | - | |

| CYP2C9 | - | Human Liver Microsomes | - | 28.6 µM | - | |

| Other CYPs | - | Human Liver Microsomes | - | > 50 µM | - |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the research of this compound and Obtusifolin.

Extraction and Isolation

Objective: To extract and isolate this compound and Obtusifolin from the seeds of Cassia obtusifolia.

Protocol:

-

Preparation of Plant Material: Dried seeds of Cassia obtusifolia are ground into a fine powder.

-

Extraction: The powdered seeds are extracted with a polar solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The anthraquinone glycosides and aglycones are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The enriched fractions are subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the individual compounds.

-

Final Purification: Fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and Obtusifolin.

-

Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

Caption: Workflow for compound extraction.

In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 Macrophages)

Objective: To evaluate the anti-inflammatory activity of Obtusifolin by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of Obtusifolin (e.g., 10, 25, 50, 100 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

The plate is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (an indicator of NO production) is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated group.

-

Cell Viability (MTT Assay): A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound and Obtusifolin on AChE.

Protocol:

-

Reagents: Acetylcholinesterase (from electric eel), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds (this compound and Obtusifolin).

-

Assay Procedure (Ellman's Method):

-

The reaction is performed in a 96-well plate.

-

To each well, add:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Test compound at various concentrations

-

AChE enzyme solution

-

-

The plate is incubated for 15 minutes at 25°C.

-

The reaction is initiated by adding the substrate, ATCI.

-

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of formation of this product is monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: The percentage of inhibition of AChE activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its aglycone, Obtusifolin, are promising natural compounds with a rich pharmacological profile. Their demonstrated efficacy in preclinical models of inflammation, neurodegeneration, liver injury, and cancer highlights their potential for the development of novel therapeutics. The well-defined mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, and cholinergic systems, provide a strong foundation for further investigation.

Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, and to determine the in vivo conversion of this compound to Obtusifolin.

-

Lead Optimization: Medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Clinical Trials: Rigorous clinical studies are necessary to validate the therapeutic efficacy and safety of these compounds in humans for various disease indications.

-

Toxicology Studies: Comprehensive toxicological evaluation is required to establish safe dosage ranges for therapeutic use.

Preliminary Biological Activities of Gluco-Obtusifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluco-obtusifolin, an anthraquinone glycoside isolated from the seeds of Cassia obtusifolia (L.) H.S.Irwin & Barneby, has emerged as a compound of significant interest in pharmacological research. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its neuroprotective, anti-diabetic, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's pharmacological profile.

Neuroprotective Activities

This compound and its aglycone, obtusifolin, have demonstrated notable neuroprotective effects, particularly in the context of cognitive impairment.[1] In vivo studies have shown that orally administered this compound can significantly reverse scopolamine-induced memory deficits in mice.[2] The primary mechanism underlying this activity is believed to be the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, this compound increases cholinergic signaling, which is crucial for learning and memory processes.[2]

Quantitative Data: Neuroprotective Activity of this compound

| Activity | Parameter | Value | Species | Model/Assay System |

| In Vitro Activity | ||||

| Acetylcholinesterase Inhibition | IC₅₀ | 37.2 µM | - | In vitro enzymatic assay |

| In Vivo Activity | ||||

| Reversal of Memory Impairment | Dose | 1, 2, and 4 mg/kg (p.o.) | Mice | Scopolamine-induced cognitive impairment (Passive Avoidance Test) |

| Improvement in Spatial Memory | Dose | 2 mg/kg (p.o.) | Mice | Scopolamine-induced cognitive impairment (Morris Water Maze Test) |

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the activity of acetylcholinesterase. The protocol is based on the Ellman method.

-

Principle: The assay measures the hydrolysis of acetylthiocholine (ATC) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well microplate, add the test compound (this compound) at various concentrations.

-

Add the AChE solution to each well and incubate.

-

Initiate the reaction by adding a mixture of ATCI and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Passive Avoidance Test (In Vivo)

This test assesses long-term memory in rodents based on their natural aversion to bright areas and preference for dark environments.

-

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Procedure:

-

Acquisition Trial:

-

Place a mouse in the light compartment.

-

After a short habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.

-

-

Retention Trial (24 hours later):

-

Place the mouse back in the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

-

Drug Administration: this compound is administered orally (p.o.) at specified doses before the acquisition trial. Scopolamine, an amnesia-inducing agent, is administered prior to the drug to induce memory impairment.

-

3. Morris Water Maze Test (In Vivo)

This test evaluates spatial learning and memory in rodents.

-

Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase (Training):

-

Mice are placed in the pool from different starting positions and must find the hidden platform.

-

Each mouse undergoes multiple trials per day for several consecutive days.

-

The time taken to find the platform (escape latency) is recorded.

-

-

Probe Trial (Memory Test):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for a set period.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured.

-

-

Drug Administration: this compound is administered orally before the daily training sessions in scopolamine-treated mice.

-

Signaling Pathway

Caption: Cholinergic Signaling and AChE Inhibition by this compound.

Anti-Diabetic Activities

This compound has been identified as a potential agent for the management of diabetes mellitus. Its anti-diabetic effects are attributed to the inhibition of key enzymes involved in glucose metabolism, namely α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[3] α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. PTP1B is a negative regulator of the insulin signaling pathway; its inhibition enhances insulin sensitivity.

Quantitative Data: Anti-Diabetic Activity of this compound

| Activity | Parameter | Value | Species | Model/Assay System |

| In Vitro Activity | ||||

| α-Glucosidase Inhibition | IC₅₀ | 23.77 ± 0.72 µg/mL | - | In vitro enzymatic assay |

| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | IC₅₀ | 53.35 ± 0.44 µg/mL | - | In vitro enzymatic assay |

Experimental Protocols

1. α-Glucosidase Inhibition Assay (In Vitro)

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

-

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor reflects the inhibitory activity.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Acarbose (positive control)

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of α-glucosidase and pNPG in phosphate buffer.

-

In a 96-well microplate, add the test compound (this compound) at various concentrations.

-

Add the α-glucosidase solution to each well and pre-incubate.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate the plate at 37°C.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

2. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (In Vitro)

This assay evaluates the inhibitory potential of a compound against the PTP1B enzyme.

-

Principle: PTP1B catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm. A decrease in the formation of p-nitrophenol indicates PTP1B inhibition.

-

Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay buffer (e.g., HEPES buffer, pH 7.4, containing EDTA and DTT)

-

This compound (test compound)

-

Suramin (positive control)

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of PTP1B and pNPP in the assay buffer.

-

In a 96-well microplate, add the test compound (this compound) at various concentrations.

-

Add the PTP1B solution to each well and pre-incubate.

-

Initiate the reaction by adding the pNPP solution.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at different time points.

-

Determine the initial reaction velocity and calculate the percentage of inhibition.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Signaling Pathway

Caption: Anti-Diabetic Mechanisms of this compound.

Anti-Inflammatory Activities

While direct quantitative data for the anti-inflammatory activity of this compound is not extensively available, its aglycone, obtusifolin, has been shown to possess potent anti-inflammatory properties. It is plausible that this compound acts as a prodrug, being hydrolyzed to the more active obtusifolin in vivo. Obtusifolin exerts its anti-inflammatory effects by modulating key inflammatory pathways, most notably the NF-κB signaling cascade.

Obtusifolin has been demonstrated to inhibit the expression of pro-inflammatory enzymes and mediators such as matrix metalloproteinases (MMP-3, MMP-13) and cyclooxygenase-2 (COX-2). This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2) and collagenase activity, which are critical in the pathogenesis of inflammatory conditions like osteoarthritis. The underlying mechanism involves the suppression of the phosphorylation of p65, a key subunit of the NF-κB complex, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Quantitative Data: Anti-Inflammatory Activity of Obtusifolin (Aglycone)

| Activity | Effect | Concentration/Dose | Model/Assay System |

| In Vitro Activity | |||

| Inhibition of Pro-inflammatory Gene Expression | Dose-dependent decrease in Mmp3, Mmp13, and Cox2 mRNA levels | 25, 50, 100 µM | IL-1β-stimulated mouse chondrocytes |

| Reduction of Inflammatory Mediators | Decreased PGE₂ production and collagenase activity | 25, 50, 100 µM | IL-1β-stimulated mouse chondrocytes |

| Inhibition of NF-κB Signaling | Decreased phosphorylation of p65 | 25, 50, 100 µM | IL-1β-stimulated mouse chondrocytes |

| In Vivo Activity | |||

| Reduction of Cartilage Degradation | Dose-dependent decrease in cartilage damage in an osteoarthritis model | 10, 50, 100 mg/kg (p.o.) | Destabilization of the medial meniscus (DMM) in mice |

Experimental Protocols

1. Cell Culture and Treatment for In Vitro Anti-Inflammatory Assays

-

Cell Line: Mouse chondrocytes are commonly used to model osteoarthritis-related inflammation.

-

Stimulation: Interleukin-1β (IL-1β) is used to induce an inflammatory response in the chondrocytes, leading to the upregulation of MMPs and COX-2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (obtusifolin) before stimulation with IL-1β.

2. Gene Expression Analysis (RT-qPCR)

-

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (e.g., Mmp3, Mmp13, Cox2).

-

Procedure:

-

Total RNA is extracted from the treated and untreated cells.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization.

-

The relative gene expression is calculated using the ΔΔCt method.

-

3. Western Blotting for Signaling Protein Analysis

-

Principle: Western blotting is used to detect and quantify specific proteins, such as the phosphorylated and total forms of p65, to assess the activation of the NF-κB pathway.

-

Procedure:

-

Proteins are extracted from cell lysates.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-p65, anti-p65).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

-

4. In Vivo Model of Osteoarthritis

-

Model: Destabilization of the medial meniscus (DMM) surgery is performed on mice to induce osteoarthritis-like cartilage degradation.

-

Treatment: Following surgery, mice are orally administered the test compound daily for several weeks.

-

Evaluation: At the end of the treatment period, the knee joints are harvested, and cartilage damage is assessed histologically using Safranin O staining, which stains for proteoglycans in the cartilage matrix.

Signaling Pathway

References

- 1. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Studies on Gluco-Obtusifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies on Gluco-Obtusifolin (also known as Obtusifolin 2-glucoside), an anthraquinone glycoside. The document summarizes key quantitative data, details experimental protocols for cited bioactivities, and visualizes relevant biological pathways and workflows. Due to the limited availability of specific in vitro data for this compound, this guide also incorporates findings on its aglycone, Obtusifolin, to provide a more comprehensive understanding of its potential biological activities.

Core Bioactivities and Mechanisms of Action

Early research indicates that this compound and its aglycone, Obtusifolin, exhibit several noteworthy bioactivities in vitro, primarily related to glucose metabolism and anti-inflammatory pathways.

This compound is suggested to play a role in managing glucose levels through two primary mechanisms: the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, and the modulation of signaling pathways associated with glucose uptake in cells.[1] Its antioxidant properties also contribute to mitigating oxidative stress.[1][2]

Obtusifolin , the aglycone of this compound, has been more extensively studied for its anti-inflammatory effects. It has been shown to regulate the NF-κB signaling pathway, a key mediator of inflammation, by inhibiting the phosphorylation of p65.[3] This action leads to the downregulation of pro-inflammatory mediators. Additionally, Obtusifolin has demonstrated protective effects against high-glucose-induced mitochondrial apoptosis in endothelial cells.[2]

Quantitative Data Summary

Table 1: In Vitro Anti-Inflammatory Activity of Obtusifolin

| Assay | Cell Line | Inducer | Measured Parameter | Concentration of Obtusifolin | Observed Effect | Reference |

| Western Blot | Mouse Chondrocytes | IL-1β (1 ng/mL) | Phosphorylation of p65 | Dose-dependent | Decreased phosphorylation | |

| Real-Time PCR | Mouse Chondrocytes | IL-1β (1 ng/mL) | Mmp3, Mmp13, Cox2 mRNA expression | Dose-dependent | Decreased expression | |

| Collagenase Activity Assay | Mouse Chondrocytes | IL-1β (1 ng/mL) | Collagenase Activity | Dose-dependent | Decreased activity | |

| PGE2 Level Assay | Mouse Chondrocytes | IL-1β (1 ng/mL) | PGE2 Levels | Dose-dependent | Decreased levels |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

α-Glucosidase Inhibition Assay

This protocol is a general method for assessing the α-glucosidase inhibitory activity of a test compound.

Objective: To determine the in vitro inhibitory effect of a compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (e.g., this compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)